molecular formula C19H17BrN4O4S B3652531 (3-BROMOPHENYL)METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE

(3-BROMOPHENYL)METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE

Cat. No.: B3652531
M. Wt: 477.3 g/mol
InChI Key: IKWOPGQLOJKUET-UHFFFAOYSA-N
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Description

(3-BROMOPHENYL)METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a tetrazole ring, and an ethoxy-oxoethyl-sulfanyl moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-BROMOPHENYL)METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE typically involves multiple steps, starting with the preparation of the individual components. The bromophenyl group can be introduced through bromination reactions, while the tetrazole ring is often synthesized via cycloaddition reactions involving azides and nitriles. The ethoxy-oxoethyl-sulfanyl moiety can be prepared through esterification and thiolation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance reaction efficiency and scalability. Purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3-BROMOPHENYL)METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-BROMOPHENYL)METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a valuable tool for investigating biological pathways.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique chemical properties may allow it to interact with specific molecular targets, leading to therapeutic effects.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (3-BROMOPHENYL)METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-BROMOPHENYL)METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE is unique due to its combination of a bromophenyl group, a tetrazole ring, and an ethoxy-oxoethyl-sulfanyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(3-bromophenyl)methyl 4-[5-(2-ethoxy-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O4S/c1-2-27-17(25)12-29-19-21-22-23-24(19)16-8-6-14(7-9-16)18(26)28-11-13-4-3-5-15(20)10-13/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWOPGQLOJKUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=NN1C2=CC=C(C=C2)C(=O)OCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-BROMOPHENYL)METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE
Reactant of Route 2
Reactant of Route 2
(3-BROMOPHENYL)METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE
Reactant of Route 3
Reactant of Route 3
(3-BROMOPHENYL)METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE
Reactant of Route 4
Reactant of Route 4
(3-BROMOPHENYL)METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE
Reactant of Route 5
Reactant of Route 5
(3-BROMOPHENYL)METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE
Reactant of Route 6
Reactant of Route 6
(3-BROMOPHENYL)METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE

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